

# Spectroscopic Profile of 2-(1-Methylazetidin-3-yl)ethanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-(1-Methylazetidin-3-yl)ethanol**

Cat. No.: **B1149380**

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## Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **2-(1-Methylazetidin-3-yl)ethanol** (CAS RN: 1363381-66-1).<sup>[1]</sup> Due to a lack of publicly available experimental spectra for this specific molecule, this document focuses on predicted data and typical spectroscopic characteristics for its constituent functional groups. The information herein is intended to guide researchers, scientists, and drug development professionals in the analysis and characterization of this and structurally related compounds. The presented data includes predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy values. Furthermore, detailed, generalized experimental protocols for acquiring such data are provided.

## Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **2-(1-Methylazetidin-3-yl)ethanol**. It is crucial to note that these are estimations and actual experimental values may vary.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Notes
~ 3.5 - 3.7	t	2H	-CH <sub>2</sub> -OH	
~ 3.0 - 3.4	m	2H	Azetidine ring CH <sub>2</sub> (adjacent to N)	Complex splitting is expected due to ring strain.
~ 2.8 - 3.2	m	1H	Azetidine ring CH	
~ 2.4 - 2.8	m	2H	Azetidine ring CH <sub>2</sub>	
~ 2.3	s	3H	N-CH <sub>3</sub>	
~ 1.8	q	2H	-CH <sub>2</sub> -CH <sub>2</sub> OH	
(variable)	br s	1H	-OH	Chemical shift is concentration and solvent dependent.

Note: The chemical shifts for the azetidine ring protons are estimated to be in the range of  $\delta$  2.5–3.5 ppm, characterized by complex splitting patterns due to the ring's strain.[\[2\]](#)

Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 60 - 65	-CH <sub>2</sub> -OH
~ 55 - 60	Azetidine ring CH <sub>2</sub> (adjacent to N)
~ 45 - 50	N-CH <sub>3</sub>
~ 35 - 40	Azetidine ring CH
~ 30 - 35	-CH <sub>2</sub> -CH <sub>2</sub> OH
~ 25 - 30	Azetidine ring CH <sub>2</sub>

Note: The chemical shifts are estimations based on typical values for similar functional groups. For instance, in ethanol, the  $\text{CH}_2\text{OH}$  carbon appears around 60 ppm.[3][4] The carbons of the azetidine ring will be influenced by the nitrogen atom and the ring strain.

## Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

m/z	Ion	Notes
116.1070	$[\text{M}+\text{H}]^+$	Predicted predominant peak in ESI-MS.
115.0997	$[\text{M}]^+$	Molecular ion.
98.0964	$[\text{M}-\text{H}_2\text{O}]^+$	Fragmentation pattern corresponding to the loss of a water molecule.
138.0889	$[\text{M}+\text{Na}]^+$	Sodium adduct.

Note: The molecular formula of **2-(1-Methylazetidin-3-yl)ethanol** is  $\text{C}_6\text{H}_{13}\text{NO}$ , with a molecular weight of 115.17 g/mol .[1]

## Infrared (IR) Spectroscopy

Typical Infrared Absorption Frequencies

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group	Intensity
3550 - 3200	O-H stretch	Alcohol	Strong, Broad
2960 - 2850	C-H stretch	Alkane	Medium to Strong
1260 - 1000	C-N stretch	Amine	Medium
1150 - 1050	C-O stretch	Primary Alcohol	Strong
1470 - 1430	C-H bend	CH <sub>2</sub>	Variable
1380 - 1370	C-H bend	CH <sub>3</sub>	Variable

Note: The IR spectrum of an alcohol is typically characterized by a very strong and broad O-H stretching band in the region of 3300-3400 cm<sup>-1</sup>.<sup>[5]</sup> Primary alcohols also show a strong C-O stretching band between 1075 and 1000 cm<sup>-1</sup>.<sup>[6]</sup>

## Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-25 mg of **2-(1-Methylazetidin-3-yl)ethanol** for <sup>1</sup>H NMR, and 50-100 mg for <sup>13</sup>C NMR.<sup>[7]</sup>
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.<sup>[7][8]</sup>
  - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
  - Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.<sup>[9]</sup>
  - Transfer the filtered solution into a clean 5 mm NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[\[10\]](#)
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity and improve resolution.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
  - Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
  - Acquire the spectrum.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative proton ratios.

## Mass Spectrometry (MS)

- Sample Preparation:
  - Prepare a dilute solution of **2-(1-Methylazetidin-3-yl)ethanol** in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration is typically in the range of  $\mu\text{g/mL}$  to  $\text{ng/mL}$ .
- Data Acquisition (using Electrospray Ionization - ESI):

- Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Select the ionization mode (positive or negative ion mode). For this compound, positive ion mode is expected to be more informative.
- Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimize ionization.
- The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).[11]
- The detector records the abundance of each ion.

- Data Analysis:
  - Identify the molecular ion peak ( $[M]^+$ ) and the protonated molecule peak ( $[M+H]^+$ ).
  - Analyze the fragmentation pattern to gain structural information.

## Infrared (IR) Spectroscopy

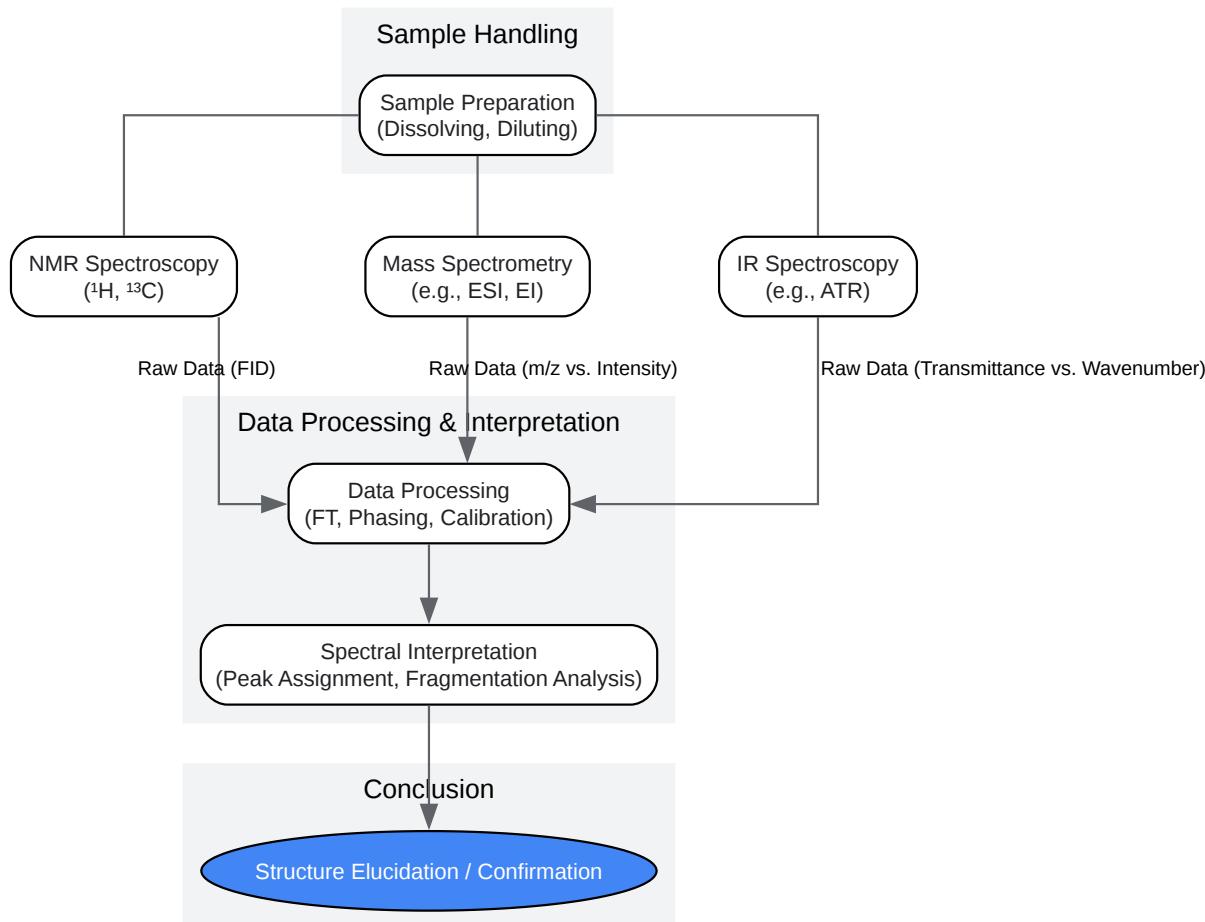
- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small drop of liquid **2-(1-Methylazetidin-3-yl)ethanol** directly onto the ATR crystal.
  - Alternatively, for a solid sample, a small amount can be pressed firmly against the crystal using a pressure clamp.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
  - Place the sample on the crystal and acquire the IR spectrum. The instrument passes an infrared beam through the crystal, and the sample absorbs specific frequencies of IR radiation corresponding to its molecular vibrations.[12]

- The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .[\[13\]](#)
- Data Analysis:
  - Identify the characteristic absorption bands for the functional groups present in the molecule by comparing the spectrum to correlation tables.[\[14\]](#)[\[15\]](#)
  - Pay close attention to the fingerprint region (below 1500  $\text{cm}^{-1}$ ) for a unique pattern that can help in identifying the compound.[\[12\]](#)

## Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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Email: [info@benchchem.com](mailto:info@benchchem.com)